molecular formula C9H8BrNO B1281787 3-Bromo-5-phenyl-4,5-dihydroisoxazole CAS No. 86256-88-4

3-Bromo-5-phenyl-4,5-dihydroisoxazole

Cat. No.: B1281787
CAS No.: 86256-88-4
M. Wt: 226.07 g/mol
InChI Key: LNXKJBBQEFYTQV-UHFFFAOYSA-N
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Description

3-Bromo-5-phenyl-4,5-dihydroisoxazole is a heterocyclic compound with the molecular formula C9H8BrNO. It is a member of the isoxazole family, characterized by a five-membered ring containing one oxygen and one nitrogen atom.

Mechanism of Action

Target of Action

The primary targets of 3-Bromo-5-phenyl-4,5-dihydroisoxazole are proteins with nucleophilic amino acid residues, such as cysteine, threonine, and serine . These residues are part of a catalytic triad found in various enzymes, including GAPDH (Glyceraldehyde 3-phosphate dehydrogenase) and cathepsin L-like cysteine proteases . These enzymes play crucial roles in various biochemical processes, including glycolysis and protein degradation .

Mode of Action

This compound interacts with its targets through an addition-elimination mechanism . The compound reacts at the C3 position with the nucleophilic amino acid residues of the target proteins . This reaction leads to the formation of a covalent bond, which results in the inactivation of the target enzyme .

Biochemical Pathways

The inactivation of the target enzymes by this compound affects various biochemical pathways. For instance, the inactivation of GAPDH disrupts the glycolysis pathway, affecting energy production in the cell . Similarly, the inactivation of cathepsin L-like cysteine proteases can impact protein degradation pathways .

Result of Action

The result of the action of this compound is the inactivation of its target enzymes. This inactivation disrupts the normal functioning of the biochemical pathways in which these enzymes are involved . The disruption of these pathways can lead to changes in cellular metabolism and potentially induce cell death .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s reactivity and its ability to form covalent bonds with target proteins . Additionally, the presence of other molecules in the environment can compete with the compound for binding to its target proteins, potentially affecting its efficacy .

Biochemical Analysis

Biochemical Properties

3-Bromo-5-phenyl-4,5-dihydroisoxazole plays a significant role in biochemical reactions, particularly in the modulation of the Nrf2/HO-1 pathway. This compound has been shown to interact with the BTB domain of Keap1, a repressor protein that regulates the activity of the Nrf2 transcription factor . By binding to the Cys151 residue of Keap1, this compound disrupts the Keap1-Nrf2 interaction, leading to the activation of Nrf2 and subsequent upregulation of heme oxygenase-1 (HO-1) expression . This interaction highlights the compound’s potential in modulating oxidative stress and inflammation.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In THP-1 human monocytic cells, this compound has been shown to activate the Nrf2/HO-1 axis, leading to increased expression of antioxidant and detoxifying enzymes . This activation results in enhanced cellular protection against oxidative stress and inflammation. Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of Nrf2 .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound targets the Cys151 residue of the BTB domain of Keap1, leading to the disruption of the Keap1-Nrf2 interaction . This disruption allows Nrf2 to translocate to the nucleus, where it binds to antioxidant response elements (ARE) in the promoter regions of target genes, thereby upregulating the expression of detoxifying and protective enzymes such as HO-1 . This mechanism underscores the compound’s potential in therapeutic applications aimed at mitigating oxidative stress and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its activity over extended periods, with sustained activation of the Nrf2/HO-1 pathway

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively activates the Nrf2/HO-1 pathway without causing significant adverse effects . At higher doses, there may be threshold effects and potential toxicity, highlighting the importance of dose optimization in therapeutic applications

Metabolic Pathways

This compound is involved in metabolic pathways that regulate oxidative stress and inflammation. The compound interacts with enzymes and cofactors that modulate the Nrf2/HO-1 axis, leading to changes in metabolic flux and metabolite levels . By upregulating the expression of detoxifying enzymes, this compound enhances the cellular response to oxidative stress and promotes metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s localization and accumulation are critical factors that determine its efficacy and potential side effects . Studies have shown that this compound is efficiently transported to target cells, where it exerts its biochemical effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Post-translational modifications and targeting signals play a crucial role in determining the precise localization of this compound, thereby influencing its biochemical properties and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-phenyl-4,5-dihydroisoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of dibromoformoxime with phenylacetylene in the presence of a base. This reaction proceeds through a (3+2) cycloaddition mechanism, forming the isoxazole ring .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-phenyl-4,5-dihydroisoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-5-phenyl-4,5-dihydroisoxazole has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.

    Material Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Biological Studies: It is employed in studying enzyme inhibition and protein-ligand interactions.

Comparison with Similar Compounds

Comparison: Compared to its analogs, 3-Bromo-5-phenyl-4,5-dihydroisoxazole is unique due to its phenyl group, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in medicinal chemistry for the design of selective enzyme inhibitors and receptor modulators .

Properties

IUPAC Name

3-bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-5,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXKJBBQEFYTQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50530226
Record name 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86256-88-4
Record name 3-Bromo-5-phenyl-4,5-dihydro-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50530226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Bromo-5-phenyl-4,5-dihydroisoxazole interact with its target and what are the downstream effects?

A: This compound activates the Nrf2/HO-1 pathway by directly targeting Keap1, a protein that normally inhibits Nrf2 activity. [] Specifically, it modifies Cys151 within the BTB domain of Keap1. [] This modification disrupts the Keap1-Nrf2 interaction, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes, including heme oxygenase-1 (HO-1). [] This upregulation of HO-1 contributes to cellular protection against oxidative stress and inflammation. []

Q2: How does the structure of this compound impact its activity compared to other similar compounds?

A: The research highlights that the potency of isoxazoline-based electrophiles in activating the Nrf2/HO-1 pathway depends on the leaving group at the 3-position of the isoxazoline nucleus. [] Additionally, the presence of an additional ring structure on the molecule appears to limit its Nrf2/HO-1 activating properties. [] This suggests that modifications to these specific structural features could be explored to fine-tune the compound's activity and potentially develop more potent analogs.

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